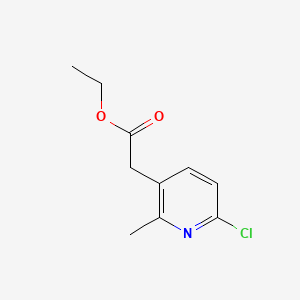![molecular formula C7H11N3 B14038230 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine](/img/structure/B14038230.png)
1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine is a heterocyclic compound that features a fused pyrazole and azepine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine typically involves the regioselective assembly of a pyrazole ring fused to an azepine ring. One common method includes the use of palladium-catalyzed coupling reactions to introduce aryl groups, followed by selective alkylation to position substituents on the pyrazole nitrogen . Another approach involves the Biginelli-type reaction, which combines aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds under catalyst-free conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalable synthesis routes developed in laboratory settings can be adapted for larger-scale production. These methods often involve optimizing reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly on the nitrogen atoms, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Reagents such as alkyl halides and acyl chlorides are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can exhibit different biological activities .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in modulating biological pathways, making it a candidate for further biological studies.
Mécanisme D'action
The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine involves its interaction with specific molecular targets and pathways. For instance, as a 5-HT7 antagonist, it binds to the 5-HT7 receptor, inhibiting its activity and thereby modulating neurotransmission . The exact pathways and molecular interactions depend on the specific derivatives and their functional groups .
Comparaison Avec Des Composés Similaires
- 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
- 1-benzyl-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine
- 4,5,6,7-tetrahydroindazoles and their derivatives
Uniqueness: 1,4,5,6,7,8-Hexahydropyrazolo[3,4-c]azepine is unique due to its specific ring structure and the ability to undergo a wide range of chemical reactions. Its potential as a therapeutic agent, particularly in targeting specific receptors, sets it apart from other similar compounds .
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1,4,5,6,7,8-hexahydropyrazolo[3,4-c]azepine |
InChI |
InChI=1S/C7H11N3/c1-2-6-4-9-10-7(6)5-8-3-1/h4,8H,1-3,5H2,(H,9,10) |
Clé InChI |
PTXSURLTHZHRAR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CNC1)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


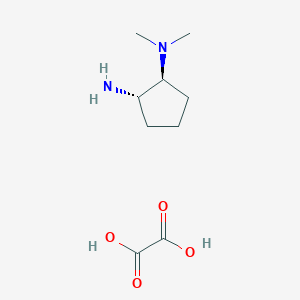



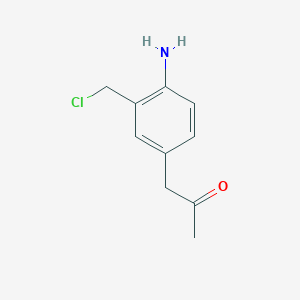
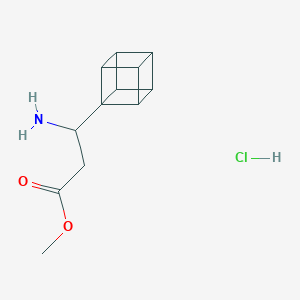

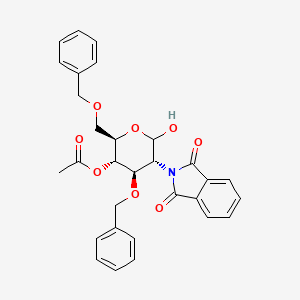
![(r)-1-(4-(2,3-Dihydrobenzo[1,4]dioxin-2-yl)benzyl)piperidine-4-carboxylic acid](/img/structure/B14038190.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B14038203.png)
